N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the benzodioxine moiety, followed by their coupling to form the final compound. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and cyclohexyl isocyanate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzodioxine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and benzodioxine moiety can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and benzodioxine-containing molecules. Examples include:
- N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
- N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
Uniqueness
What sets N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide apart is its unique combination of the oxadiazole ring and benzodioxine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11-15(24-14-10-6-5-9-13(14)23-11)16(22)19-18-21-20-17(25-18)12-7-3-2-4-8-12/h5-6,9-12,15H,2-4,7-8H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRLZVUAIUTUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.